molecular formula C8H14O3 B14408396 6-Heptenoic acid, 3-hydroxy-, methyl ester, (R)- CAS No. 82065-64-3

6-Heptenoic acid, 3-hydroxy-, methyl ester, (R)-

Cat. No.: B14408396
CAS No.: 82065-64-3
M. Wt: 158.19 g/mol
InChI Key: BJTMMKQKNVMWRP-SSDOTTSWSA-N
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Description

6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- is an organic compound with the molecular formula C8H14O3 It is a derivative of heptenoic acid and is characterized by the presence of a hydroxyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- typically involves the esterification of 6-heptenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of 6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- follows similar principles but is optimized for large-scale operations. Continuous flow reactors and advanced purification techniques such as column chromatography are employed to enhance yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its double bond also allows it to participate in addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical properties and reactivity.

Properties

CAS No.

82065-64-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (3R)-3-hydroxyhept-6-enoate

InChI

InChI=1S/C8H14O3/c1-3-4-5-7(9)6-8(10)11-2/h3,7,9H,1,4-6H2,2H3/t7-/m1/s1

InChI Key

BJTMMKQKNVMWRP-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C[C@@H](CCC=C)O

Canonical SMILES

COC(=O)CC(CCC=C)O

Origin of Product

United States

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